N-(4-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ADMA, and it is synthesized through a multi-step process that involves the reaction of different chemicals. The purpose of
Wirkmechanismus
The mechanism of action of ADMA is not fully understood, but it is believed to involve the inhibition of enzymes and receptors involved in various biological processes. ADMA has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. It has also been shown to modulate the activity of ion channels and receptors involved in pain perception and neurotransmission.
Biochemical and Physiological Effects:
ADMA has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, ADMA has been shown to reduce inflammation and pain, as well as improve cognitive function and memory. It has also been shown to have anxiolytic and antidepressant effects. However, the exact mechanisms underlying these effects are still not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
ADMA has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, ADMA also has some limitations, including its relatively high cost and limited availability. Additionally, the potential toxicity and side effects of ADMA must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on ADMA. One area of interest is the development of new drugs based on the ADMA scaffold, with improved pharmacological properties. Another area of interest is the investigation of the mechanisms underlying the biochemical and physiological effects of ADMA, which could lead to the development of new therapies for various diseases. Additionally, there is a need for further studies on the safety and toxicity of ADMA, particularly in humans.
Synthesemethoden
The synthesis of ADMA involves a multi-step process that starts with the reaction between 2,4-dimethylphenol and acetic anhydride to form 2,4-dimethylphenyl acetate. The next step involves the reaction between 2,4-dimethylphenyl acetate and 4-aminobenzoyl chloride to form N-(4-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide. This process is carried out under controlled conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
ADMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, ADMA has been investigated for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In drug discovery, ADMA has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, ADMA has been used as a building block for the synthesis of new polymers and materials with unique properties.
Eigenschaften
Produktname |
N-(4-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H19NO3/c1-12-4-9-17(13(2)10-12)22-11-18(21)19-16-7-5-15(6-8-16)14(3)20/h4-10H,11H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
WADVPDXHTSHEDG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.